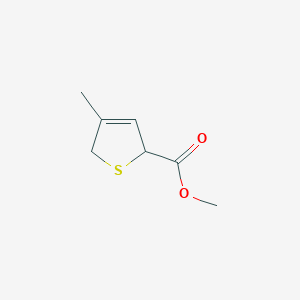

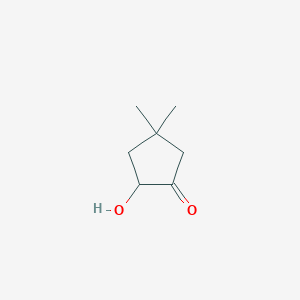

![molecular formula C15H15NO4 B6601043 rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate CAS No. 2059912-49-9](/img/structure/B6601043.png)

rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, also known as rac-BDA, is an organophosphorus compound that has been studied for its potential applications in various scientific research fields. It is a chiral compound, meaning that it has two non-superimposable mirror images, and has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral activities. Rac-BDA is also known to possess a range of other pharmacological properties, such as antifungal, anti-inflammatory, and antiproliferative effects.

Mechanism of Action

The exact mechanism of action of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is not yet fully understood. However, it is believed to act by interfering with the activity of enzymes involved in the biosynthesis of proteins and lipids. In particular, this compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the biosynthesis of phospholipids. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the biosynthesis of prostaglandins and thromboxanes.

Biochemical and Physiological Effects

Rac-BDA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 and phospholipase A2, enzymes involved in the biosynthesis of prostaglandins and phospholipids, respectively. Additionally, this compound has been shown to inhibit the activity of thromboxane A2 synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor. Rac-BDA has also been shown to have anti-inflammatory effects, and has been shown to inhibit the activity of TNF-alpha, IL-1beta, and IL-6, cytokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Rac-BDA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is that it is a chiral compound, meaning that it can be used to study the effects of stereochemistry on biological activity. Additionally, this compound is relatively easy to synthesize and is available in a range of concentrations, making it suitable for use in a variety of experiments. The main limitation of this compound is that it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

Rac-BDA has a number of potential future applications. It could be used to develop new antiviral, antifungal, and anti-inflammatory agents. Additionally, it could be used to develop new drugs for the treatment of a range of diseases, such as cancer, diabetes, and cardiovascular disease. Finally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate could be used to study the effects of stereochemistry on the activity of enzymes and other proteins involved in a variety of biological processes.

Synthesis Methods

Rac-BDA can be synthesized using a number of different methods. The most common method is the base-catalyzed condensation of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere. The reaction is typically carried out in a two-step process, with the first step involving the reaction of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, and the second step involving the addition of a base catalyst to the reaction mixture. The reaction is typically complete within a few hours, and the product can be isolated in a high yield.

Scientific Research Applications

Rac-BDA has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential as an antiviral agent, and has been shown to have activity against a number of viruses, including HIV, herpes simplex virus type 2, and influenza A virus. Rac-BDA has also been studied for its potential as an antifungal agent, and has been shown to have activity against a number of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been studied for its potential as an anti-inflammatory agent, and has been shown to have activity against a number of inflammatory mediators, including TNF-alpha, IL-1beta, and IL-6.

properties

IUPAC Name |

[(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZGCXQDCEPME-JHJVBQTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

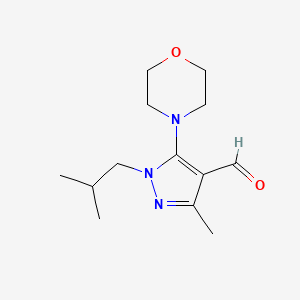

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)

![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)

![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)

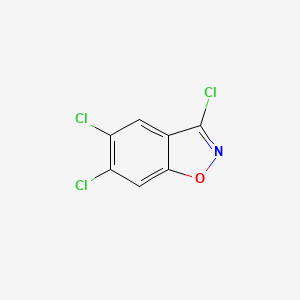

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

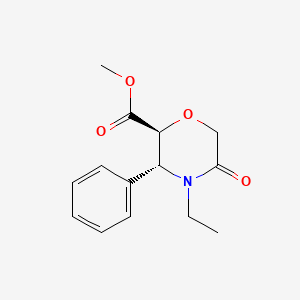

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)